molecular formula C13H25NO B039424 N,N,N-Trimethyladamantan-1-aminium hydroxide CAS No. 53075-09-5

N,N,N-Trimethyladamantan-1-aminium hydroxide

Cat. No. B039424
CAS RN: 53075-09-5
M. Wt: 211.34 g/mol
InChI Key: GNUJKXOGRSTACR-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions of trimethylaluminum or trimethylgallium with bulky primary amines. These processes typically yield dimeric aminoalkylalanes and gallanes via the elimination of methane, which can further react to form associated iminoalanes or orthometalated aminoalanes under additional heating (Waggoner & Power, 1991).

Molecular Structure Analysis

The molecular structure of compounds related to N,N,N-Trimethyladamantan-1-aminium hydroxide has been elucidated through various spectroscopic and crystallographic techniques. For instance, complexes formed by the reaction of trimethylaluminum with tertiary amines have been structurally characterized, revealing insights into the bonding and configuration of these compounds (Robinson, Zhang, & Atwood, 1987).

Chemical Reactions and Properties

Chemical reactions involving N,N,N-Trimethyladamantan-1-aminium hydroxide derivatives are diverse, including alkylation reactions with arylethylene oxides to synthesize 1-phenethanolamines (Atkins, Frazier, Moore, & Weigel, 1986). The oxidation of trimethylamine by OH radicals in aqueous solution has been studied to understand the chemical behavior of similar compounds (Das & von Sonntag, 1986).

Physical Properties Analysis

The physical properties of compounds akin to N,N,N-Trimethyladamantan-1-aminium hydroxide, such as solubility, melting point, and boiling point, are crucial for their application in various scientific fields. Research on trimethylaluminum and borane complexes of primary amines offers comparative insights into the properties and theoretical characteristics of these compounds (Németh, Guégan, Veszprémi, & Guillemin, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of N,N,N-Trimethyladamantan-1-aminium hydroxide and its derivatives, are of significant interest. Studies on the reactivity of triethylaluminum with secondary amines provide valuable information on the stability and reaction mechanisms of similar compounds (Styron, Lake, Schauer, Watkins, & Krannich, 1999).

Scientific Research Applications

In terms of synthesis, one method involves using 1-adamantanamine as a raw material and dimethyl carbonate (DMC) as a methylating reagent . The precursor N,N,N-trimethyladamantan-1-aminium salt is first obtained, and then it is reacted with calcium hydroxide .

Safety And Hazards

“N,N,N-Trimethyladamantan-1-aminium hydroxide” is classified as a dangerous substance. It may cause severe skin burns and eye damage, and it may be corrosive to metals . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

1-adamantyl(trimethyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N.H2O/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12H,4-9H2,1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUJKXOGRSTACR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C12CC3CC(C1)CC(C3)C2.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901335104
Record name N,N,N-Trimethyl-1-adamantylammonium hydroxide
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Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N,N,N-Trimethyladamantan-1-aminium hydroxide

CAS RN

53075-09-5
Record name N,N,N-Trimethyl-1-adamantammonium hydroxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.13,7)decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
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Record name Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
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Record name N,N,N-Trimethyl-1-adamantylammonium hydroxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
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Synthesis routes and methods I

Procedure details

The method of the invention comprises reacting 1-adamantyldimethylamine with dimethyl carbonate to produce 1-adamantyltrimethylammonium methylcarbonate. The 1-adamantyltrimethylammonium methylcarbonate is then reacted with calcium hydroxide or magnesium hydroxide in the presence of water to produce 1-adamantyltrimethylammonium hydroxide
Name
1-adamantyltrimethylammonium methylcarbonate
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Synthesis routes and methods II

Procedure details

Adamantyltrimethylammonium methylcarbonate (383 g, 1.42 mol) is added to water (1000 mL), followed by addition of calcium hydroxide (148 g, 2.0 mol). This addition is exothermic. The reaction mixture is then heated to reflux and the methanol produced is slowly distilled off until the vapor temperature is constant. The reaction mixture is then cooled slowly to 10° C. and the precipitated calcium carbonate and excess calcium hydroxide are filtered off on a Nutsche filter. The filter cake is washed with water (200 mL) and both the mother and wash filtrates are combined. The 1-adamantyltrimethylammonium hydroxide product yield is 1284 grams of solution with assay 20.2% w/w.
Name
Adamantyltrimethylammonium methylcarbonate
Quantity
383 g
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reactant
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1000 mL
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148 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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